GW2580-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

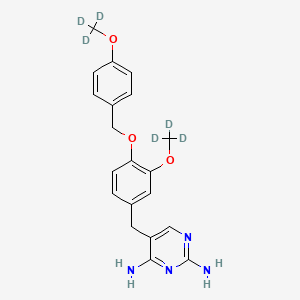

C20H22N4O3 |

|---|---|

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

5-[[3-(trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)/i1D3,2D3 |

Clé InChI |

MYQAUKPBNJWPIE-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC([2H])([2H])[2H] |

SMILES canonique |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC |

Origine du produit |

United States |

Foundational & Exploratory

GW2580's Mechanism of Action on c-Fms Kinase: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to GW2580, a potent and selective inhibitor of the c-Fms kinase. The information is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and neuroinflammation.

Introduction: The c-Fms Kinase and its Role in Disease

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a cell surface receptor tyrosine kinase belonging to the platelet-derived growth factor receptor (PDGFR) family.[1][2] Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3] The binding of these ligands to c-Fms induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events, primarily through the AKT and ERK pathways, which are crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and microglia.[3][4]

Given its central role in regulating myeloid cell lineages, the CSF-1/c-Fms signaling pathway is implicated in a variety of pathologies.[4] Upregulation of this pathway is associated with chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and arteriosclerosis.[4] In oncology, c-Fms signaling is linked to the accumulation of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis.[4][5][6] Consequently, c-Fms kinase has emerged as a significant target for therapeutic intervention.[4] GW2580 is a selective, orally bioavailable small-molecule inhibitor designed to target the kinase activity of c-Fms.[4][7][8]

Core Mechanism of Action

GW2580 exerts its inhibitory effect by acting as a competitive inhibitor of ATP binding to the c-Fms kinase domain.[4][7] By occupying the ATP-binding pocket, GW2580 prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling cascades.[4] This effectively abrogates the biological effects of CSF-1 and IL-34, leading to the inhibition of monocyte/macrophage proliferation, survival, and function.[4][8][9] The crystal structure of GW2580 bound to the CSF1R kinase domain reveals key interactions, including hydrogen bonding with the backbone of C666 and π-π stacking with W550, which stabilize the inhibitor in the active site.[10][11]

Quantitative Data: Potency and Selectivity

GW2580 is a highly potent inhibitor of c-Fms kinase with significant selectivity over other kinases. Quantitative data from various biochemical and cellular assays are summarized below.

Table 1: Biochemical Activity of GW2580

| Target Kinase | IC50 Value (nM) | Notes | Reference(s) |

|---|---|---|---|

| c-Fms (CSF-1R) | 30 | - | [2][5] |

| c-Fms (CSF-1R) | 20 | - | [12] |

| c-Fms (CSF-1R) | 52.4 | Determined using ADP-Glo Kinase Assay. | [10] |

| TrkA | 880 | Represents a significant off-target activity. | [5][7] |

| Other Kinases | >10,000 | Inactive against a panel of 26 kinases including c-KIT, FLT3, PDGFRβ, c-SRC, EGFR. |[4][8][12] |

Note: Several sources state that GW2580 completely inhibits human c-Fms kinase in vitro at a concentration of 0.06 µM (60 nM).[4][7][8][9]

Table 2: Cellular Activity of GW2580

| Cell Line / Assay Type | Stimulant | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| M-NFS-60 Myeloid Cells (Growth) | CSF-1 | 0.33 | [4][5] |

| Human Monocytes (Growth) | CSF-1 | 0.47 | [5] |

| Human Monocytes (Growth) | - | 0.2 | [13] |

| RAW264.7 Macrophages (CSF1R Phosphorylation) | CSF-1 | ~0.01 | [5][7] |

| NSO Myeloid Cells (Growth) | Serum | 13.5 | [4][5] |

| HUVEC (Growth) | VEGF | 12 | [5] |

| BT474 Breast Tumor Cells (Growth) | Serum | 21 |[5] |

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of GW2580.

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase enzyme.

Methodology:

-

Enzyme Activation: The catalytic domain of human c-Fms kinase is expressed and purified. The enzyme is activated via autophosphorylation by incubating with ATP and MgCl2 in a suitable buffer (e.g., 50 mM MOPS) at room temperature.[5]

-

Compound Preparation: GW2580 is dissolved in 100% DMSO to create a stock solution and then serially diluted to generate a 10- to 12-point concentration curve.[8]

-

Reaction Setup: The kinase reaction is performed in a 96-well plate format. The inhibitor (GW2580) or DMSO (vehicle control) is added to each well.[5]

-

Reaction Initiation: The reaction is started by adding a mixture containing the kinase substrate (e.g., a generic tyrosine kinase substrate) and ATP.[14]

-

Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow the enzymatic reaction to proceed.[5]

-

Detection: The reaction is terminated, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[10] A luminscent signal is generated that is proportional to ADP concentration.

-

Data Analysis: The luminescence values are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.[15]

This assay assesses the ability of GW2580 to inhibit the proliferation of a cell line that is dependent on CSF-1 for growth.

Methodology:

-

Cell Culture and Starvation: M-NFS-60 cells, a murine myeloid cell line, are cultured in standard media. One day prior to the assay, cells are washed and resuspended in a "depleted" medium lacking CSF-1 for 24 hours to synchronize them.[5]

-

Assay Plating: Starved cells are resuspended at a density of 0.5 x 10^6 cells/mL in medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]

-

Compound Addition: GW2580 is serially diluted in assay medium. 50 µL of the cell suspension is added to wells of a 96-well plate already containing 50 µL of the diluted inhibitor.[5]

-

Incubation: The plate is incubated for 3 days to allow for cell proliferation.[5]

-

Viability Measurement: After the incubation period, a viability reagent such as WST-1 (10 µL) is added to each well.[5] This reagent is converted by metabolically active cells into a colored formazan dye.

-

Data Acquisition: The plate is incubated for several more hours, and the absorbance is read on a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

-

Analysis: The absorbance readings are used to calculate the percentage of growth inhibition at each GW2580 concentration relative to the vehicle control. The IC50 value is then calculated.

This protocol evaluates the ability of orally administered GW2580 to block CSF-1-mediated biological effects in a living animal model.

Methodology:

-

GW2580 Administration: GW2580 is formulated for oral gavage (e.g., in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80). A single dose (e.g., 40 mg/kg) is administered to the treatment group.[8][16]

-

CSF-1 Priming: 30 minutes after GW2580 administration, mice are given an intraperitoneal (i.p.) injection of recombinant mouse CSF-1 (e.g., 1.8 µg) to stimulate a systemic response. Control groups receive a vehicle injection.[4][8]

-

LPS Challenge: Four hours after the CSF-1 injection, all mice receive an i.p. injection of lipopolysaccharide (LPS) (e.g., 300 µg) to induce a robust inflammatory response, which is known to be "primed" or enhanced by prior CSF-1 signaling.[4][8]

-

Sample Collection: Blood samples are collected at a specified time point after the LPS challenge (e.g., 2 hours).[4]

-

Cytokine Analysis: Plasma is isolated from the blood samples, and the concentrations of key inflammatory cytokines, such as IL-6 and TNF-α, are measured using ELISA.[4][8]

-

Analysis: The cytokine levels in the GW2580-treated group are compared to those in the group that received CSF-1 priming without the inhibitor. A significant reduction in cytokine production indicates successful in vivo inhibition of the CSF-1 signaling pathway.[8]

Conclusion

GW2580 is a well-characterized, potent, and selective inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding, effectively blocks CSF-1/IL-34 signaling. This leads to the suppression of myeloid cell proliferation and function, which has been demonstrated across a range of in vitro and in vivo models. The data and protocols presented in this guide underscore GW2580's utility as a critical research tool for investigating the roles of c-Fms in health and disease and as a foundational compound for the development of therapeutics targeting myeloid-driven pathologies.[4][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GW2580 (DMSO solution), cFMS RTK inhibitor (CAS 870483-87-7) | Abcam [abcam.com]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. academic.oup.com [academic.oup.com]

The Function and Mechanism of GW2580-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580-d6 is the deuterium-labeled counterpart of GW2580, a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-FMS kinase.[1][2][3] Its primary function is to block the signaling pathway mediated by CSF-1 and its receptor, which plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[2][4][5] This targeted inhibition makes GW2580 a valuable tool for investigating the roles of these immune cells in various physiological and pathological processes, including inflammation, autoimmune diseases, neurodegeneration, and cancer.[4][5][6] The deuterium labeling in this compound serves as a tracer for pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry, without altering its biological activity.[3]

Core Mechanism of Action

GW2580 functions as an ATP-competitive inhibitor of the c-FMS kinase.[1][4][7] By binding to the ATP-binding pocket of the c-FMS kinase domain, GW2580 prevents the phosphorylation of the receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its ligand, colony-stimulating factor 1 (CSF-1).[1][5] This blockade of CSF-1 signaling leads to a reduction in the proliferation and survival of CSF-1-dependent cells, most notably macrophages and microglia.

Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of GW2580.

Quantitative Data

The inhibitory activity and selectivity of GW2580 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of GW2580

| Target | Assay | IC50 | Reference |

| c-FMS (human) | Kinase Assay | 30 nM | [2][8] |

| c-FMS (human) | Complete Inhibition | 0.06 µM | [1][7] |

| CSF-1R Phosphorylation | RAW264.7 Macrophages | ~10 nM | [1][8] |

| TRKA | Kinase Assay | 0.88 µM | [1][8] |

| M-NFS-60 (CSF-1 stimulated) | Cell Growth | 0.33 µM | [8] |

| M-NFS-60 (CSF-1 dependent) | Cell Growth (Complete Inhibition) | 0.7 µM | [1][7] |

| Human Monocytes (CSF-1 stimulated) | Cell Growth | 0.47 µM | [8] |

| NSO (serum stimulated) | Cell Growth | 13.5 µM | [8] |

| HUVEC (VEGF stimulated) | Cell Growth | 12 µM | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetics of GW2580

| Animal Model | Dosing | Effect | Reference |

| Mice (M-NFS-60 tumor) | 80 mg/kg, p.o. | Complete inhibition of tumor growth | [8] |

| Mice (Thioglycolate-induced peritonitis) | 80 mg/kg, p.o., twice daily | 45% reduction in macrophage accumulation | [8] |

| Rat (Adjuvant-induced arthritis) | 50 mg/kg, twice daily | Inhibition of joint destruction | [8] |

| Mice (3LL lung tumor) | 160 mg/kg | >2-fold reduction in myeloid cells and TAMs | [8] |

| Mice | 20 mg/kg, p.o. | Cmax: 1.4 µM | [1][9] |

| Mice | 80 mg/kg, p.o. | Cmax: 5.6 µM | [1][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of GW2580.

In Vitro c-FMS Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of GW2580 on the enzymatic activity of the c-FMS kinase.

Methodology:

-

Enzyme Activation: Recombinant human c-FMS kinase is activated by autophosphorylation through incubation with ATP and MgCl2.

-

Inhibitor Incubation: A range of GW2580 concentrations is pre-incubated with the activated c-FMS kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and radiolabeled ATP (e.g., [γ-33P]ATP).

-

Reaction Termination: The reaction is stopped after a defined incubation period.

-

Quantification: The amount of phosphorylated substrate is quantified, typically through scintillation counting or fluorescence-based methods.

-

IC50 Determination: The concentration of GW2580 that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assays

These assays assess the effect of GW2580 on the proliferation of cells that are dependent on CSF-1 signaling.

Methodology (e.g., M-NFS-60 cells):

-

Cell Seeding: M-NFS-60 myeloid cells, which are dependent on CSF-1 for growth, are seeded in microplates.

-

Treatment: Cells are treated with a range of GW2580 concentrations in the presence of a stimulating concentration of CSF-1.

-

Incubation: The cells are incubated for a period sufficient for proliferation (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Cell proliferation is measured using a viability dye (e.g., MTT, CellTiter-Glo) that correlates with the number of viable cells.

-

IC50 Calculation: The concentration of GW2580 that inhibits cell proliferation by 50% (IC50) is determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the efficacy of GW2580 in inhibiting the growth of tumors that are dependent on or influenced by macrophages.

Methodology (e.g., M-NFS-60 Xenograft Model):

-

Tumor Implantation: M-NFS-60 cells are implanted into immunocompromised mice, leading to the formation of tumors.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and GW2580 treatment groups. GW2580 is administered orally at specified doses and schedules.

-

Tumor Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers, such as macrophage infiltration.

-

Efficacy Evaluation: The anti-tumor efficacy of GW2580 is determined by comparing the tumor growth in the treated group to the control group.

Applications in Research and Drug Development

The selective inhibition of CSF-1R by GW2580 makes it a critical tool in several areas of research:

-

Oncology: Investigating the role of tumor-associated macrophages (TAMs) in tumor progression, metastasis, and resistance to therapy.[8][10]

-

Neuroscience: Studying the function of microglia in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]

-

Immunology and Inflammation: Elucidating the role of macrophages in inflammatory and autoimmune conditions like rheumatoid arthritis.[8]

Conclusion

This compound, through its non-labeled counterpart GW2580, serves as a highly selective and potent inhibitor of the c-FMS/CSF-1R kinase. Its well-characterized mechanism of action and demonstrated efficacy in a variety of preclinical models have established it as an indispensable research tool. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals seeking to utilize this compound in their studies of macrophage and microglia biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]

- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. apexbt.com [apexbt.com]

A Technical Guide to GW2580: A Selective c-Fms/CSF-1R Signaling Pathway Inhibitor

Executive Summary: This document provides a comprehensive technical overview of GW2580, a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. GW2580 functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascades that regulate the survival, proliferation, and differentiation of myeloid lineage cells. This guide details the compound's mechanism of action, presents its in vitro and in vivo efficacy through structured data tables, and provides detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals investigating the role of the CSF-1/CSF-1R axis in oncology, immunology, and neurodegenerative diseases.

Introduction to the CSF-1/CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R or c-Fms) is a cell-surface receptor tyrosine kinase essential for the development and maintenance of most tissue-resident macrophages and their progenitors.[1][2] Its ligands, CSF-1 (or M-CSF) and IL-34, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation initiates multiple downstream signaling cascades, including the PI3K/Akt, MEK/ERK, and JAK/STAT pathways, which are crucial for regulating the proliferation, survival, and differentiation of mononuclear phagocytes.[1][5][6]

Given its central role in macrophage biology, the CSF-1/CSF-1R axis is implicated in various pathologies. In cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis.[7][8] In inflammatory conditions like arthritis, macrophages contribute to tissue destruction.[9] In the central nervous system, microglia, the resident macrophages, are regulated by CSF-1R signaling and play a complex role in neuroinflammation and neurodegenerative diseases.[4][10] Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. GW2580 is a well-characterized, orally bioavailable small molecule designed to selectively inhibit c-Fms kinase activity, making it an invaluable tool for studying the biological consequences of CSF-1R blockade.[9][11][12]

GW2580: Compound Profile

GW2580 is a synthetic, cell-permeable compound that acts as a potent and selective inhibitor of c-Fms kinase.[13] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | [14] |

| Molecular Formula | C₂₀H₂₂N₄O₃ | [14][15] |

| Molecular Weight | 366.41 g/mol | [15][16] |

| CAS Number | 870483-87-7 | [14] |

| Appearance | White to beige solid | [15] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 50 mM) | [15] |

| Purity | ≥98% (HPLC) |

Mechanism of Action

The CSF-1R Signaling Cascade

Upon binding of its ligands (CSF-1 or IL-34), the CSF-1R homodimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent trans-autophosphorylation of multiple tyrosine residues within its cytoplasmic domain.[3] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, which in turn activate key downstream pathways critical for cellular responses.[5]

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. GW-2580 | C20H22N4O3 | CID 11617559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]

- 16. selleckchem.com [selleckchem.com]

GW2580: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of GW2580, a potent and orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS. Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is paramount in drug discovery and development for predicting efficacy, safety, and potential mechanisms of resistance. This document consolidates available data on GW2580's inhibitory activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Kinase Inhibition Profile of GW2580

GW2580 is a highly selective inhibitor of c-FMS kinase with a reported IC50 value in the nanomolar range.[1][2] Its selectivity has been extensively profiled against a broad range of kinases, demonstrating a remarkable specificity for its primary target.

Primary Target Activity:

| Kinase | IC50 (nM) | Assay Type | Reference |

| c-FMS (CSF-1R) | 30 - 60 | Biochemical | [1][3][4] |

Selectivity Against Other Kinases:

GW2580 has been profiled against large panels of kinases and has consistently demonstrated a high degree of selectivity. While many kinases are reported as "inactive" up to a certain concentration, specific IC50 values for these are not always available. The following table summarizes the known selectivity data.

| Kinase Family | Kinase | IC50 (µM) | Fold Selectivity vs. c-FMS (approx.) | Reference |

| Tyrosine Kinases | ||||

| c-KIT | >10 | >333x | [5] | |

| FLT3 | >10 | >333x | [5] | |

| PDGFRα | >10 | >333x | [5] | |

| PDGFRβ | >10 | >333x | [5] | |

| TrkA | 0.88 | ~29x | ||

| TrkB | Not specified | Not specified | [5] | |

| TrkC | Not specified | Not specified | [5] | |

| EGFR | >10 | >333x | ||

| ERBB2/4 | >10 | >333x | ||

| c-SRC | >10 | >333x | ||

| FLT-3 | >10 | >333x | [1] | |

| JAK2 | >10 | >333x | [1] | |

| ITK | >10 | >333x | [1] | |

| Serine/Threonine Kinases | ||||

| b-Raf | >10 | >333x | [1] | |

| CDK4 | >10 | >333x | [1] | |

| ERK2 | >10 | >333x | [1] | |

| GSK3 | >10 | >333x | [1] |

Note: In a broad panel of 317 kinases, the primary off-target activity observed for GW2580 was against the Tropomyosin receptor kinase (Trk) family (TrkA, B, and C).[5] Another study reported Kd values for TrkA (630 nM), TrkB (36 nM), and TrkC (120 nM).

Experimental Protocols

The determination of the kinase selectivity profile of GW2580 involves robust in vitro kinase assays. Below are detailed methodologies representative of those used to generate the data presented.

In Vitro c-FMS (CSF-1R) Kinase Assay (Radiometric)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

-

Recombinant human c-FMS kinase domain

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

GW2580 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of GW2580 in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add the diluted GW2580 or DMSO (vehicle control).

-

Add the substrate (e.g., MBP at 0.2 mg/mL).

-

Add the recombinant c-FMS kinase.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter plate and add a scintillation cocktail to each well.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each GW2580 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Broad Panel Kinase Selectivity Screening (Luminescence-Based Assay, e.g., ADP-Glo™)

This type of assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

A panel of recombinant kinases

-

Corresponding optimized substrates and reaction buffers for each kinase

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

GW2580 stock solution (in DMSO)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of GW2580 in the appropriate kinase reaction buffer for each kinase being tested.

-

Kinase Reaction Setup:

-

In a multi-well plate, add the diluted GW2580 or vehicle control.

-

Add the specific kinase and its corresponding substrate.

-

Initiate the reaction by adding ATP at a concentration near the Km for each respective kinase.

-

-

Incubation: Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a predetermined time.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent reaction catalyzed by luciferase. Incubate at room temperature for 30-60 minutes.

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each GW2580 concentration against each kinase and determine the respective IC50 values.

Mandatory Visualization

Signaling Pathway of GW2580 Action

Caption: CSF-1/c-FMS signaling pathway inhibited by GW2580.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining kinase inhibitor selectivity.

References

Structural Analysis of GW2580 Binding to CSF-1R: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structural and quantitative analysis of the binding of GW2580, a potent and selective inhibitor, to its target, the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Introduction to CSF-1R and GW2580

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase that plays a crucial role in the regulation, proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2]

GW2580 is a selective, orally bioavailable small molecule inhibitor of CSF-1R.[3][4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and stabilizing it in an inactive conformation.[3][4] This inhibition effectively blocks the downstream signaling cascade initiated by the binding of its ligands, CSF-1 and IL-34.[5][6]

CSF-1R Signaling Pathway

Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation of several tyrosine residues within its intracellular kinase domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GW2580: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GW2580, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase. This document details the molecule's biochemical and cellular activities, experimental methodologies for its characterization, and its effect on key signaling pathways.

Core Compound Properties

GW2580 is an orally bioavailable small molecule that acts as a selective, ATP-competitive inhibitor of the c-FMS kinase.[1][2][3] Its inhibitory action prevents the autophosphorylation of the CSF1R, thereby blocking downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for GW2580 from various in vitro assays.

Table 1: Biochemical Potency of GW2580

| Target | Assay Type | IC50 (nM) | Reference(s) |

| c-FMS (human) | Kinase Assay | 30 | [7] |

| c-FMS | Kinase Assay | 30 | [2][4] |

| c-FMS | Kinase Assay | 52.4 | [8][9] |

| CSF1R Phosphorylation | RAW264.7 cells | ~10 | [7] |

Table 2: Cellular Activity of GW2580

| Cell Line / Cell Type | Assay Type | Stimulus | IC50 (µM) | Reference(s) |

| M-NFS-60 (myeloid tumor) | Growth Inhibition | CSF-1 | 0.33 | [7] |

| Human Monocytes | Growth Inhibition | CSF-1 | 0.47 | [7] |

| NSO (myeloid tumor) | Growth Inhibition | Serum | 13.5 | [7] |

| HUVEC | Growth Inhibition | VEGF | 12 | [7] |

| BT474 (human breast cancer) | Growth Inhibition | Serum | 21 | [7] |

Table 3: Selectivity Profile of GW2580

| Kinase | Fold Selectivity vs. c-FMS | Reference(s) |

| b-Raf | 150 - 500x | [7] |

| CDK4 | 150 - 500x | [7] |

| c-KIT | 150 - 500x | [7] |

| c-SRC | 150 - 500x | [7] |

| EGFR | 150 - 500x | [7] |

| ERBB2/4 | 150 - 500x | [7] |

| FLT-3 | 150 - 500x | [7] |

| TRKA | GW2580 IC50 = 0.88 µM | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize GW2580. These protocols are synthesized from established methods in the field.

In Vitro c-FMS Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human c-FMS (CSF1R) kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

GW2580

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of GW2580 in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted GW2580 or vehicle control (DMSO).

-

Add 10 µL of a solution containing the c-FMS kinase and the peptide substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-FMS.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10][11]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10][11]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

CSF-1 Stimulated Cell Proliferation Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

M-NFS-60 cells or human monocytes

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Recombinant human or murine CSF-1

-

GW2580

-

WST-1 Cell Proliferation Reagent

-

96-well cell culture plates

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in culture medium and incubate overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of GW2580 or vehicle control.

-

Add CSF-1 to the appropriate wells to stimulate proliferation.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

-

Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4][7]

-

Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[7]

-

Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of >600 nm.[7]

-

Calculate the percentage of proliferation inhibition relative to the CSF-1 stimulated control and determine the IC50 value.

Western Blot for CSF1R Phosphorylation

This technique is used to detect the phosphorylation status of CSF1R in response to CSF-1 stimulation and inhibition by GW2580.

Materials:

-

RAW264.7 or other CSF1R-expressing cells

-

Cell Culture Medium

-

Recombinant CSF-1

-

GW2580

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of GW2580 or vehicle for 1 hour.

-

Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-CSF1R antibody to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro characterization of GW2580.

Caption: CSF1R Signaling Pathway and Point of GW2580 Inhibition.

Caption: Workflow for an In Vitro c-FMS Kinase Assay.

Caption: Workflow for a CSF-1 Stimulated Cell Proliferation Assay.

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 2. Bone Resorption Assay [bio-protocol.org]

- 3. apexbt.com [apexbt.com]

- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Quintessential Guide to GW2580-d6: A Stable Isotope-Labeled Internal Standard for Robust Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GW2580-d6, the deuterium-labeled analogue of GW2580, and its critical role as an internal standard in quantitative bioanalysis. GW2580 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key player in myeloid cell proliferation and differentiation.[1][2] Accurate quantification of GW2580 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in these analyses.

The Role of this compound in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantification. This is because they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] this compound, as the deuterated form of GW2580, co-elutes with the unlabeled drug, experiencing the same matrix effects and extraction efficiencies. This co-behavior allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification of GW2580 in complex biological samples such as plasma.

Mechanism of Action of GW2580: Targeting the CSF1R Signaling Pathway

GW2580 is a competitive inhibitor of ATP binding to the c-Fms kinase, which is the receptor for colony-stimulating factor-1 (CSF-1).[1][2] The binding of CSF-1 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells such as macrophages and microglia.[3][4][5] By blocking the ATP binding site, GW2580 effectively inhibits this signaling cascade.

Quantitative Data for GW2580

The following tables summarize key quantitative data for GW2580 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GW2580

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Human c-Fms Kinase | Kinase Assay | 0.06 µM | [2][6] |

| CSF-1 Stimulated M-NFS-60 Myeloid Cells | Growth Inhibition | 0.33 µM | [7] |

| CSF-1 Stimulated Human Monocytes | Growth Inhibition | 0.47 µM | [7] |

| CSF1R Phosphorylation (RAW264.7 cells) | Phosphorylation Assay | ~10 nM | [8] |

| Human Osteoclast Bone Resorption | Bone Resorption Assay | 80-100% inhibition at 1 µM | [6] |

| TRKA Kinase | Kinase Assay | 0.88 µM | [8] |

| Various Human Tumor Cell Lines (MDA231, BT474, N87) | Growth Inhibition | >21 µM | [7] |

Table 2: In Vivo Pharmacokinetic Parameters of GW2580 in Mice

| Oral Dose (mg/kg) | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |

| 20 | 1.4 µM | - | [6][8] |

| 80 | 5.6 µM | - | [6][8][9] |

Experimental Protocols

Protocol 1: Quantitative Analysis of GW2580 in Plasma using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantitative determination of GW2580 in plasma samples. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative)

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

GW2580: Precursor ion > Product ion (to be determined by direct infusion and optimization).

-

This compound: Precursor ion > Product ion (to be determined by direct infusion and optimization).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

-

3. Calibration and Quality Control

-

Prepare calibration standards by spiking known concentrations of GW2580 into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process calibration standards and QC samples alongside unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of GW2580 to this compound against the nominal concentration of GW2580.

-

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

Protocol 2: In Vitro c-Fms Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of GW2580 against c-Fms kinase.

1. Reagents and Materials

-

Recombinant human c-Fms kinase.

-

ATP.

-

Poly (Glu, Tyr) 4:1 peptide substrate.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

GW2580 stock solution in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).

-

White, opaque 96-well plates.

2. Assay Procedure

-

Prepare a serial dilution of GW2580 in assay buffer.

-

In a 96-well plate, add the c-Fms kinase, the peptide substrate, and the diluted GW2580 or vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each GW2580 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published in the public domain, the generation of deuterated compounds generally involves the use of deuterated starting materials or reagents in the synthetic pathway.[10][11][12][13][14] For GW2580, deuteration could potentially be introduced at various positions on the molecule. The "-d6" designation suggests the incorporation of six deuterium atoms.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of GW2580 in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and other quantitative data that are crucial for the development of GW2580 as a therapeutic agent. This guide provides a foundational understanding of the application of this compound, the mechanism of action of GW2580, relevant quantitative data, and generalized experimental protocols to aid researchers in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric catalytic synthesis of chiral deuterated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to GW2580-d6: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of GW2580-d6, a deuterated analog of the potent and selective c-Fms kinase inhibitor, GW2580. This document is intended to serve as a core resource for researchers utilizing this compound in drug development, signaling pathway analysis, and various experimental models.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of GW2580, an orally bioavailable small molecule. The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of the drug.[1]

Table 1: Physical and Chemical Properties of GW2580 and this compound

| Property | GW2580 | This compound |

| Chemical Name | 5-((3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine | 5-((3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)-d6 |

| Molecular Formula | C₂₀H₂₂N₄O₃ | C₂₀H₁₆D₆N₄O₃ |

| Molecular Weight | 366.41 g/mol | 372.45 g/mol |

| CAS Number | 870483-87-7 | 2733770-48-2[1] |

| Appearance | White to beige solid[2] | Data not available |

| Purity | ≥98% (HPLC) | ≥98% |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Table 2: Solubility Data for GW2580

| Solvent | Concentration | Notes |

| DMSO | 18.32 mg/mL (50 mM) | Warmed solution may be necessary.[2][3] |

| Ethanol | Insoluble |

Spectroscopic Data for this compound

Spectroscopic data is crucial for the confirmation of the chemical structure and purity of this compound. Commercially available this compound is typically accompanied by a Certificate of Analysis (CoA), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.

While the complete spectral data files are available from commercial suppliers, a summary of expected findings is presented below.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of GW2580, with the notable absence of signals corresponding to the six deuterated positions. The precise location of deuterium labeling is critical for its use as an internal standard and should be confirmed from the supplier's documentation.

-

LC-MS: The mass spectrum of this compound will show a molecular ion peak corresponding to its higher molecular weight due to the presence of six deuterium atoms. This distinct mass-to-charge ratio allows for its clear separation and quantification from the non-deuterated form in biological matrices.

Biological Activity and Mechanism of Action

GW2580 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] GW2580 completely inhibits human c-FMS kinase in vitro at a concentration of 0.06 μM.[1]

The primary biological consequence of c-Fms/CSF-1R inhibition by GW2580 is the suppression of the survival, proliferation, and differentiation of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[6]

Signaling Pathway

The binding of Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) to the c-Fms receptor triggers its dimerization and autophosphorylation. This initiates a cascade of intracellular signaling events that are crucial for the function of myeloid cells. GW2580 blocks these downstream signaling pathways.

Caption: CSF-1R Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies involving GW2580. For the use of this compound as an internal standard, it would be incorporated into the sample preparation phase of the respective analytical protocol.

In Vitro c-Fms Kinase Assay

This protocol outlines a method for determining the inhibitory activity of GW2580 on c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase

-

ATP

-

Peptide substrate (e.g., Biotin-EAIYAPFAKKK-NH2)

-

GW2580

-

Assay buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)

-

[γ-³³P]ATP

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, ATP, and [γ-³³P]ATP.

-

Add serial dilutions of GW2580 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding the recombinant c-Fms kinase.

-

Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).

-

Stop the reaction by adding an equal volume of 0.5% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each GW2580 concentration and determine the IC₅₀ value.[7]

Quantification of GW2580 in Plasma by LC-MS/MS

The following provides a general workflow for the quantification of GW2580 in plasma, for which this compound would serve as an ideal internal standard. Specific parameters would require optimization and validation.

Caption: General Workflow for LC-MS/MS Quantification of GW2580.

Methodological Considerations:

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method for extracting small molecules from plasma.[8]

-

Internal Standard: this compound should be added to samples and calibration standards at a fixed concentration at the beginning of the sample preparation process to correct for variability in extraction and instrument response.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of small molecules like GW2580. A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is common.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both GW2580 and this compound need to be determined and optimized for sensitivity and specificity.

-

Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[8]

In Vivo Studies

GW2580 has been utilized in numerous in vivo models to investigate the role of c-Fms/CSF-1R signaling in various diseases.

Table 3: Examples of In Vivo Applications of GW2580

| Disease Model | Species | Dosing | Key Findings |

| Arthritis | Rat | 50 mg/kg, twice daily | Inhibits joint connective tissue and bone destruction.[4] |

| Cancer (Myeloid Tumor) | Mouse | 80 mg/kg, oral | Completely blocks the growth of CSF-1-dependent tumor cells.[4] |

| Neuroinflammation | Mouse | Not specified | Reduces microglial proliferation and is neuroprotective. |

General Protocol for an In Vivo Efficacy Study:

-

Animal Model: Select an appropriate animal model for the disease of interest.

-

Dosing Formulation: Prepare a suitable vehicle for oral administration of GW2580 (e.g., 0.5% methylcellulose).

-

Dose and Schedule: Determine the optimal dose and dosing frequency based on previous studies or pilot experiments.

-

Treatment Groups: Include a vehicle control group and one or more GW2580 treatment groups.

-

Outcome Measures: Monitor relevant endpoints such as tumor volume, clinical scores of disease, or specific biomarkers.

-

Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, plasma and tissue samples can be collected to measure GW2580 concentrations (using an LC-MS/MS method with this compound as an internal standard) and assess downstream target engagement.

Storage and Handling

-

Solid Form: Store at -20°C for long-term stability.

-

Solutions: Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization and validation of experimental protocols are recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW2580, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]

- 3. GW-2580 | C20H22N4O3 | CID 11617559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GW2580 on Monocyte and Macrophage Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), on the proliferation of monocytes and macrophages. By targeting a key signaling pathway essential for the survival, differentiation, and proliferation of these myeloid cells, GW2580 has emerged as a critical tool in immunology and oncology research. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

GW2580 is a potent, orally bioavailable small molecule that selectively inhibits the kinase activity of CSF-1R, also known as cFMS.[1][2] CSF-1R and its ligands, CSF-1 (macrophage colony-stimulating factor, M-CSF) and IL-34, play a pivotal role in regulating the biology of mononuclear phagocytes.[3][4] The binding of these ligands to CSF-1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation.[2][3] GW2580 competitively binds to the ATP-binding pocket of the cFMS kinase domain, thereby preventing its autophosphorylation and blocking the subsequent signaling cascade.[1][5] This targeted inhibition ultimately curtails the proliferative capacity of monocytes and macrophages that are dependent on CSF-1R signaling.[2][6]

Quantitative Analysis of GW2580's Inhibitory Effects

The efficacy of GW2580 in inhibiting monocyte and macrophage proliferation has been quantified across various in vitro and in vivo studies. The following table summarizes key findings, providing a comparative look at its potency in different experimental contexts.

| Parameter | Cell Type | Species | IC50 Value / % Inhibition | Reference |

| cFMS Kinase Activity | - | Human | 30 nM | [1][7] |

| Human | 60 nM (complete inhibition) | [8] | ||

| CSF-1 Induced Proliferation | M-NFS-60 (myeloid cells) | Mouse | 1 µM (complete inhibition) | [1][8] |

| Monocytes | Human | 1 µM (complete inhibition) | [2][8] | |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~100 nM | [9] | |

| Monocytes | Rat | 0.2 µM | [10] | |

| CSF-1R Phosphorylation | RAW264.7 (macrophages) | Mouse | ~10 nM | [9] |

| Macrophage Accumulation (in vivo) | Peritoneal Cavity | Mouse | 45% inhibition at 80 mg/kg | [5] |

Signaling Pathway Inhibition by GW2580

The primary molecular target of GW2580 is the CSF-1R. The binding of CSF-1 or IL-34 to this receptor initiates a signaling cascade crucial for myeloid cell proliferation. GW2580's inhibitory action disrupts this pathway at its origin.

Experimental Protocols

The assessment of GW2580's effect on monocyte and macrophage proliferation involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Macrophage Proliferation Assay

This protocol outlines a common method to measure the dose-dependent effect of GW2580 on CSF-1-induced macrophage proliferation.

a. Cell Culture and Differentiation:

-

Isolate primary monocytes from human peripheral blood mononuclear cells (PBMCs) or bone marrow from mice.[11]

-

Differentiate monocytes into macrophages by culturing in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a specific concentration of M-CSF (e.g., 50 ng/mL) for 5-7 days.[4][11]

b. GW2580 Treatment and Proliferation Assessment:

-

Plate the differentiated macrophages at a low density in 96-well plates.

-

Treat the cells with varying concentrations of GW2580 (e.g., 0.01 µM to 10 µM) in the presence of a constant, proliferation-inducing concentration of M-CSF.

-

Incubate for a period of 48 to 72 hours.

-

Assess cell proliferation using one of the following methods:

-

Direct Cell Counting: Aspirate the media, detach the cells, and count them using a hemocytometer or an automated cell counter.[12]

-

DNA Quantification: Use a fluorescent dye that binds to DNA (e.g., PicoGreen) and measure fluorescence with a microplate reader.[12]

-

Thymidine Incorporation Assay: Add tritiated thymidine to the culture for the final hours of incubation. Measure the incorporation of the radiolabel into newly synthesized DNA as an indicator of proliferation.[13]

-

Western Blot for CSF-1R Phosphorylation

This protocol is used to confirm the inhibitory effect of GW2580 on the autophosphorylation of CSF-1R.

a. Cell Lysis:

-

Culture macrophages (e.g., RAW264.7 cell line) to near confluence.

-

Pre-treat the cells with various concentrations of GW2580 for 1-2 hours.

-

Stimulate the cells with a high concentration of CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

b. Immunoblotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R).

-

Subsequently, probe with a primary antibody for total CSF-1R as a loading control.

-

Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of GW2580 on macrophage proliferation.

Conclusion

GW2580 serves as a powerful and selective tool for interrogating the role of CSF-1R signaling in monocyte and macrophage biology. Its ability to potently inhibit the proliferation of these cells has significant implications for therapeutic strategies in diseases characterized by excessive macrophage activity, such as certain cancers and inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GW2580 in their studies and to interpret its effects on monocyte and macrophage proliferation.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. pnas.org [pnas.org]

- 6. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSFを介した単球からマクロファージへのin vitro分化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Measurement of macrophage growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

The Role of c-Fms Kinase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a pivotal transmembrane tyrosine kinase that governs the differentiation, proliferation, survival, and activation of macrophages and their related cell lineages, such as osteoclasts.[1][2][3][4][5] Encoded by the c-fms proto-oncogene, this receptor and its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), form a critical signaling axis.[5][6][7] Dysregulation of the c-Fms pathway is increasingly implicated in the pathogenesis of a wide spectrum of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, making it a compelling target for therapeutic intervention.[2][8][9][10] This technical guide provides a comprehensive overview of the c-Fms kinase, its signaling mechanisms, its multifaceted role in inflammatory conditions, and the current landscape of inhibitory strategies, with a focus on quantitative data and detailed experimental methodologies.

The c-Fms Kinase and its Ligands

c-Fms is a member of the platelet-derived growth factor (PDGF) receptor family of tyrosine kinases.[6] Its structure comprises an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain.[6] The binding of its dimeric ligands, CSF-1 or IL-34, induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular domain.[11][12][13] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby initiating a complex network of intracellular signaling pathways that dictate cellular responses.[14][15]

While both CSF-1 and IL-34 bind to and activate c-Fms, they exhibit distinct expression patterns and can elicit nuanced biological responses.[13][16][17] For instance, studies have shown that while both ligands can support the growth and survival of monocytes, they can differ in their ability to induce the production of specific chemokines.[17] IL-34 has been shown to induce a more transient but stronger phosphorylation of c-Fms compared to CSF-1.[17] These differences suggest that the two ligands may have non-redundant roles in both homeostatic and pathological conditions.

The c-Fms Signaling Pathway in Inflammation

Upon activation, c-Fms orchestrates a multitude of signaling cascades that are central to the inflammatory response. Key downstream pathways include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.[3]

-

MAPK/ERK Pathway: Activation of the ERK1/2 pathway is also involved in cell proliferation and differentiation.[3][12]

-

JAK/STAT Pathway: The JAK/STAT pathway is another important downstream effector that contributes to the inflammatory functions of macrophages.[7][12]

-

Src Family Kinases: These kinases are also involved in the initial phosphorylation events following receptor activation.[12]

These pathways collectively regulate the expression of numerous genes involved in inflammation, including cytokines, chemokines, and matrix metalloproteinases, which contribute to tissue damage in inflammatory diseases.[18]

Role of c-Fms in Key Inflammatory Diseases

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, c-Fms signaling plays a central role in both synovial inflammation and joint destruction.[1] Macrophages, which are abundant in the inflamed synovium, are key producers of pro-inflammatory cytokines like TNF-α and IL-6, and their numbers are associated with disease activity.[18][19] c-Fms signaling drives the differentiation of monocytes into these inflammatory macrophages.[1] Furthermore, c-Fms is essential for the differentiation of osteoclasts, the cells responsible for bone erosion in RA.[11][20] Both CSF-1 and IL-34 are found to be expressed in the synovial tissue of RA patients.[1][18]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease, including Crohn's disease and ulcerative colitis, intestinal macrophages are critical for both maintaining homeostasis and driving pathology. Kinase signaling pathways, including those downstream of c-Fms, are implicated in the chronic inflammation that characterizes IBD.[21][22] The c-Fms/CSF-1 axis is involved in regulating the development and function of intestinal macrophages.[23]

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS).[24] Microglia, the resident immune cells of the CNS, and infiltrating macrophages play a significant role in the neuroinflammation that drives MS pathogenesis.[24] Both CSF-1 and its receptor, c-Fms, are found to be elevated in the CNS tissue of MS patients.[24] Inhibition of c-Fms signaling has been shown to attenuate neuroinflammation and reduce microglial proliferation in animal models of MS, suggesting its potential as a therapeutic target.[24]

Therapeutic Targeting of c-Fms Kinase

The central role of c-Fms in driving inflammation has made it an attractive target for the development of novel therapeutics.[9] Strategies to inhibit c-Fms signaling include small molecule kinase inhibitors and monoclonal antibodies that block ligand binding.[2][9] Several c-Fms inhibitors are currently in various stages of preclinical and clinical development for inflammatory diseases and cancer.[9][25]

Quantitative Data on c-Fms Inhibitors

The following table summarizes the in vitro inhibitory activity of selected small molecule c-Fms kinase inhibitors. This data provides a basis for comparing their potency.

| Compound | Target | IC50 (nM) | Assay Type |

| c-Fms-IN-1 | c-FMS | 0.8 | Biochemical |

| c-Fms-IN-8 | c-FMS | 0.8 | Biochemical |

| Sotuletinib (BLZ945) | CSF-1R | 1 | Biochemical |

| Ki20227 | c-Fms | 2 | Biochemical |

| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Biochemical |

| ARRY-382 | CSF1R | 9 | Biochemical |

| c-Fms-IN-9 | uFMS | <10 | Biochemical |

| c-Fms-IN-6 | unphosphorylated c-FMS | ≤10 | Biochemical |

| Pexidartinib (PLX-3397) | CSF1R | 20 | Biochemical |

| cFMS-IN-2 | FMS kinase | 24 | Biochemical |

| GW2580 | c-FMS | 30 | Biochemical |

Data compiled from multiple sources.[3][25]

Key Experimental Protocols

In Vitro c-Fms Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against purified c-Fms kinase. The assay measures the amount of ADP produced during the kinase reaction.[3]

Materials:

-

Purified c-Fms kinase

-

Peptide substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)

-

Test compound (e.g., c-Fms inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a multi-well plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).[3]

-

Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.[3]

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular c-Fms Autophosphorylation Assay

This protocol assesses the ability of a test compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a cellular context.[3]

Materials:

-

Cells expressing c-Fms (e.g., M-NFS-60 cells)

-

Cell culture medium

-

Recombinant CSF-1

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer